2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride
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Description
“2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride” is a chemical compound that belongs to the class of pyrido[2,3-b]pyrazines . Pyrido[2,3-b]pyrazines are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For instance, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride involves the condensation of 2-aminopyridine with ethyl acetoacetate followed by cyclization and subsequent oxidation to form the target compound.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Dissolve the product in acetic acid and add sodium nitrite. Stir the mixture for 30 minutes at 0-5°C.", "Step 5: Add sodium dithionite to the reaction mixture and stir for 30 minutes at room temperature.", "Step 6: Add sodium hydroxide to the reaction mixture to adjust the pH to 8-9. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 7: Dissolve the product in water and add hydrochloric acid to adjust the pH to 2-3. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 8: Dissolve the product in acetic acid and add sodium bicarbonate. Stir the mixture for 30 minutes at room temperature.", "Step 9: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the target compound as a white solid." ] } | |
CAS No. |
2648957-26-8 |
Molecular Formula |
C8H8ClN3O3 |
Molecular Weight |
229.6 |
Purity |
95 |
Origin of Product |
United States |
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